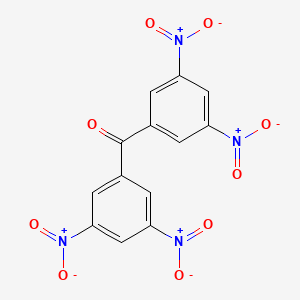

Bis(3,5-dinitrophenyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

3079-22-9 |

|---|---|

Molecular Formula |

C13H6N4O9 |

Molecular Weight |

362.21 g/mol |

IUPAC Name |

bis(3,5-dinitrophenyl)methanone |

InChI |

InChI=1S/C13H6N4O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H |

InChI Key |

KFCSIQAHBXUNKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3,5 Dinitrophenyl Methanone

Classical Approaches to Compound Synthesis

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com This reaction proceeds via electrophilic aromatic substitution, where an acylium ion is generated and subsequently attacks the aromatic ring. sigmaaldrich.com For the synthesis of bis(3,5-dinitrophenyl)methanone, this would ideally involve the reaction of 3,5-dinitrobenzoyl chloride with 1,3-dinitrobenzene (B52904).

However, the strongly deactivating nature of the two nitro groups on both the acyl chloride and the aromatic substrate poses a significant challenge for traditional Friedel-Crafts acylation. The electron-withdrawing nitro groups reduce the nucleophilicity of the 1,3-dinitrobenzene ring, making it highly resistant to electrophilic attack by the acylium ion. Consequently, harsh reaction conditions are typically required, which can lead to low yields and the formation of side products.

A general representation of the Friedel-Crafts acylation is as follows:

Reaction Scheme: Arene + Acyl Halide/Anhydride --(Lewis Acid)--> Aryl Ketone

A patent for the synthesis of related (3-ethyl-4-nitrophenyl)-aryl-methanones describes a two-step process involving the formation of a 3-ethyl-4-nitrobenzoic acid chloride followed by a Friedel-Crafts acylation with an aryl-H compound. google.com This process can be carried out as a one-pot synthesis with high yields. google.com While not directly for bis(3,5-dinitrophenyl)methanone, this illustrates the general applicability of the Friedel-Crafts reaction for nitrophenyl methanones.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3,5-Dinitrobenzoyl chloride | 1,3-Dinitrobenzene | AlCl₃ (or other Lewis acid) | Bis(3,5-dinitrophenyl)methanone |

This table represents a theoretical classical approach. The high deactivation of the rings makes this specific reaction challenging under standard Friedel-Crafts conditions.

Oxidation Reactions of Precursor Molecules

An alternative classical route to bis(3,5-dinitrophenyl)methanone involves the oxidation of a suitable precursor molecule, such as bis(3,5-dinitrophenyl)methane. The methylene (B1212753) bridge in this precursor can be oxidized to a carbonyl group to yield the desired ketone.

Various oxidizing agents can be employed for this transformation. A study on the synthesis of bis(2-hydroxy-3,5-di-t-butylphenyl)methanone explored alternatives to toxic chromium trioxide, highlighting the move towards more sustainable oxidation methods. nycu.edu.twresearchgate.net For the dinitro analogue, strong oxidizing agents would be necessary.

| Precursor | Oxidizing Agent | Product |

| Bis(3,5-dinitrophenyl)methane | Strong Oxidizing Agent (e.g., Chromic acid, Potassium permanganate) | Bis(3,5-dinitrophenyl)methanone |

This table illustrates a potential oxidative route. The choice of oxidant is crucial to avoid degradation of the nitro-substituted rings.

A related synthesis of bis(4-fluorophenyl)-methanone utilizes the oxidation of an azide (B81097) precursor with tert-butylhydroperoxide and vanadia in water. chemicalbook.com This suggests that modern oxidation methods could be adapted for the synthesis of bis(3,5-dinitrophenyl)methanone.

Nucleophilic Aromatic Substitution Strategies for the Nitro-Substituted Rings

Nucleophilic aromatic substitution (SNA r) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing strong electron-withdrawing groups like nitro groups. wikipedia.orgmasterorganicchemistry.com The nitro groups in the ortho and para positions to a leaving group activate the ring towards nucleophilic attack. wikipedia.org In the case of 3,5-dinitrophenyl systems, the nitro groups strongly activate the ring for such reactions.

A plausible SNAr strategy for bis(3,5-dinitrophenyl)methanone could involve the reaction of a 3,5-dinitrophenyl-based nucleophile with a 3,5-dinitrohalobenzene. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing nitro groups. libretexts.org

General SNAr Mechanism:

Addition of Nucleophile: A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org

Elimination of Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For the synthesis of bis(3,5-dinitrophenyl)methanone, one could envision a reaction where a carbanionic species derived from a 3,5-dinitrophenyl precursor attacks a 3,5-dinitrohalobenzene.

| Nucleophilic Precursor | Aromatic Substrate | Product |

| Organometallic reagent of 3,5-dinitrobenzene (e.g., Grignard or organolithium) | 3,5-Dinitrobenzoyl halide | Bis(3,5-dinitrophenyl)methanone |

| 3,5-Dinitrobenzonitrile anion | 3,5-Dinitrohalobenzene | Bis(3,5-dinitrophenyl)methanone (followed by hydrolysis of the imine intermediate) |

This table outlines potential SNAr strategies. The generation and stability of the nucleophile are critical for success.

Modern and Green Chemistry Syntheses of Bis(3,5-dinitrophenyl)methanone

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and sustainable methods. These approaches often involve catalysis, continuous flow processes, and the use of greener solvents.

Catalytic Methods and Metal-Mediated Couplings

Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for the formation of carbon-carbon bonds. nih.govresearchgate.net Reactions such as Suzuki, Negishi, and Hiyama couplings could potentially be adapted for the synthesis of bis(3,5-dinitrophenyl)methanone. nih.govmdpi.com

For instance, a palladium-catalyzed cross-coupling reaction could be employed. This might involve the coupling of a 3,5-dinitrophenyl organometallic reagent with 3,5-dinitrobenzoyl chloride.

Potential Cross-Coupling Reaction:

| Organometallic Reagent | Electrophile | Catalyst | Product |

| (3,5-Dinitrophenyl)boronic acid | 3,5-Dinitrobenzoyl chloride | Palladium catalyst (e.g., Pd(PPh₃)₄) | Bis(3,5-dinitrophenyl)methanone |

| (3,5-Dinitrophenyl)zinc halide | 3,5-Dinitrobenzoyl chloride | Palladium catalyst | Bis(3,5-dinitrophenyl)methanone |

This table illustrates potential modern catalytic approaches. Catalyst and ligand selection are crucial for achieving high efficiency.

The synthesis of other complex molecules, such as bis(diphenylphosphane oxide)methanidoytterbium(III) complexes, has been achieved through redox transmetallation/protolysis, demonstrating the utility of metal-mediated routes. nih.gov

Continuous Flow and Environmentally Benign Reaction Conditions

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov The synthesis of various pharmaceuticals has benefited from the application of flow chemistry. nih.govd-nb.info

A continuous flow process for the synthesis of bis(3,5-dinitrophenyl)methanone could involve pumping the reactants through a heated reactor containing a solid-supported catalyst. This would allow for precise control over reaction parameters and could lead to higher yields and purity. For example, a flow version of a Friedel-Crafts or SNAr reaction could be developed.

The principles of green chemistry, such as the use of less hazardous solvents and energy-efficient processes, are also central to modern synthesis. nih.govmdpi.com For the synthesis of bis(3,5-dinitrophenyl)methanone, this could involve exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. Sonochemical methods, which use ultrasound to promote reactions, can also offer a greener alternative to conventional heating. nih.gov

A study on the synthesis of bis(2-hydroxy-3,5-di-t-butylphenyl)methanone highlighted the use of a sulfonic acid-functionalized microporous carbon sphere as a solid acid catalyst, which is a more sustainable option than traditional Lewis acids. nycu.edu.twresearchgate.net

| Synthetic Step | Green Chemistry Approach | Potential Benefit |

| Acylation | Use of a solid acid catalyst in a flow reactor | Reduced waste, improved safety, easier purification |

| Oxidation | Catalytic oxidation with a benign oxidant (e.g., H₂O₂) | Avoidance of toxic heavy metal oxidants |

| Solvent Use | Use of water or solvent-free conditions | Reduced environmental impact |

This table summarizes potential green chemistry improvements for the synthesis of Bis(3,5-dinitrophenyl)methanone.

Microwave and Sonochemical Enhancements in Synthesis

Conventional synthetic methods for compounds like bis(3,5-dinitrophenyl)methanone often require harsh reaction conditions and long reaction times. To address these limitations, microwave irradiation and sonochemistry have emerged as powerful tools in organic synthesis, offering accelerated reaction rates, improved yields, and often milder conditions. nih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can significantly accelerate chemical reactions. blucher.com.br In the context of synthesizing bis(3,5-dinitrophenyl)methanone, microwave irradiation could potentially enhance the rate of Friedel-Crafts acylation, a reaction that is often sluggish due to the electron-withdrawing nitro groups. While specific literature on the microwave-assisted synthesis of bis(3,5-dinitrophenyl)methanone is not extensively available, the principles have been successfully applied to the synthesis of other nitro-containing aromatic ketones and diaryl ketones. researchgate.netrsc.org For instance, microwave-assisted synthesis of ortho-substituted diaryl N-(tert-butylsulfinyl)ketimines from the corresponding diarylketones demonstrated a significant reduction in reaction time from hours to minutes. rsc.org This suggests that a similar approach could be beneficial for the synthesis of bis(3,5-dinitrophenyl)methanone, potentially reducing the required reaction temperature and time, and thereby minimizing the formation of byproducts.

Sonochemical Synthesis:

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to initiate and enhance chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov Sonochemical methods have been successfully employed in Friedel-Crafts acylation reactions. nih.govnih.gov The application of ultrasound can lead to a significant increase in reaction yields and a reduction in reaction times. For the synthesis of bis(3,5-dinitrophenyl)methanone, sonication could facilitate the formation of the acylium ion intermediate and enhance its reaction with the deactivated dinitrophenyl rings. Although specific studies on the sonochemical synthesis of this particular compound are scarce, the general success of this technique for related aromatic ketones suggests its potential applicability. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the synthesis of bis(3,5-dinitrophenyl)methanone are critically dependent on the careful control of various reaction parameters. The Friedel-Crafts acylation, the most probable synthetic route, is particularly sensitive to these conditions, especially when dealing with deactivated aromatic substrates.

Temperature and Pressure Influences on Reaction Efficiency

Temperature plays a significant role in the Friedel-Crafts acylation. Generally, higher temperatures increase the reaction rate. However, for deactivated substrates like dinitrobenzene derivatives, elevated temperatures can also lead to decomposition of the starting materials or the product, as well as the formation of unwanted side products. Therefore, a careful balance must be struck. The optimal temperature is typically determined empirically for each specific reaction. Pressure is not a commonly varied parameter in standard laboratory-scale Friedel-Crafts acylations, which are usually conducted at atmospheric pressure.

Reaction Time and Post-Synthetic Processing Strategies

Following the completion of the reaction, a specific workup procedure is necessary to isolate the crude product. This typically involves quenching the reaction mixture, for example, by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The crude product is then extracted into an organic solvent. The organic layer is subsequently washed with water, a dilute basic solution (like sodium bicarbonate) to remove any acidic impurities, and finally with brine. The solvent is then removed under reduced pressure to yield the crude bis(3,5-dinitrophenyl)methanone.

Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of Bis(3,5-dinitrophenyl)methanone via Friedel-Crafts Acylation

| Parameter | Range Explored | General Effect on Yield | General Effect on Selectivity | Optimal Condition (Hypothetical) |

| Reagent Stoichiometry (Acylating Agent:Substrate) | 1:1 to 1:1.5 | Increased substrate may improve yield up to a point. | Can influence byproduct formation. | 1:1.2 |

| Catalyst Stoichiometry (Lewis Acid:Acylating Agent) | 1:1 to 3:1 | Higher catalyst loading generally increases yield for deactivated substrates. | Excess catalyst can promote side reactions. | 2.5:1 |

| Temperature (°C) | 0 to 100 | Higher temperature increases reaction rate but may lead to decomposition. | Higher temperatures can decrease selectivity. | 60-80 |

| Reaction Time (hours) | 1 to 24 | Yield increases with time up to a maximum, then may decrease due to degradation. | Longer times can lead to more byproducts. | 8-12 |

| Solvent | Nitrobenzene, Dichloromethane | Solvent polarity can influence reaction rate and solubility of intermediates. | Can affect the regioselectivity in some cases. | Nitrobenzene |

Note: The data in this table is hypothetical and serves as an illustrative guide for the optimization process. Actual optimal conditions would need to be determined experimentally.

Purification Techniques for the Isolated Compound

The crude bis(3,5-dinitrophenyl)methanone obtained after the initial workup procedure typically contains unreacted starting materials, byproducts, and residual catalyst. Therefore, purification is a crucial step to obtain the compound in high purity.

Recrystallization and Sublimation Methodologies

Recrystallization:

Recrystallization is a widely used technique for purifying solid organic compounds. acs.org The principle of this method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For dinitrophenyl compounds, a variety of solvents can be considered. researchgate.net The choice of solvent is critical for effective purification.

Table 2: Potential Recrystallization Solvents for Bis(3,5-dinitrophenyl)methanone

| Solvent | Rationale for Use |

| Ethanol/Water Mixture | Ethanol can dissolve many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling. A 3:2 water:ethanol mixture has been used for recrystallizing carbomethoxyhydrazones. acs.org |

| Acetic Acid | Often a good solvent for polar, aromatic compounds. |

| Acetone | A versatile solvent for a wide range of organic compounds. |

| Toluene | A less polar solvent that may be suitable if the impurities are highly polar. |

| Dichloromethane/Hexane (B92381) | A solvent/anti-solvent system where the compound is dissolved in a minimal amount of dichloromethane, and hexane is added to induce precipitation. chemicalforums.com |

The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to promote the formation of well-defined crystals of the pure compound. The crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Sublimation:

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid. This method is particularly effective for compounds that have a relatively high vapor pressure and are thermally stable. Given that diaryl ketones can often be purified by sublimation, this technique could be a viable option for bis(3,5-dinitrophenyl)methanone, provided it does not decompose at the required temperature and pressure. Sublimation is typically carried out under reduced pressure to lower the required temperature, which helps to prevent thermal degradation. This method can be very effective in removing non-volatile impurities.

Chromatographic Separation Techniques

The purification and analysis of bis(3,5-dinitrophenyl)methanone, as well as its precursors and related compounds, heavily rely on chromatographic techniques. Given the nature of the compound, reversed-phase high-performance liquid chromatography (HPLC) is a particularly suitable method for its separation and quantification.

In a typical reversed-phase HPLC setup for the analysis of nitrated benzophenones, a C18 column is employed as the stationary phase. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. sielc.com The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can help to improve peak shape and resolution. Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic and benzophenone (B1666685) chromophores exhibit strong absorbance in the ultraviolet region.

For the preparative separation and purification of bis(3,5-dinitrophenyl)methanone from a reaction mixture, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective technique. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure bis(3,5-dinitrophenyl)methanone. The progress of the separation can be monitored by thin-layer chromatography (TLC).

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of bis(3,5-dinitrophenyl)methanone, based on methods for structurally related compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Column Chromatography |

| Stationary Phase | C18 Reversed-Phase | Silica Gel |

| Mobile Phase/Eluent | Acetonitrile/Water | Hexane/Ethyl Acetate |

| Detector | UV-Vis | N/A |

| Typical Application | Quantitative Analysis | Preparative Purification |

Table 1: Exemplary Chromatographic Conditions for the Separation of Bis(3,5-dinitrophenyl)methanone

Mechanistic Investigations of Bis 3,5 Dinitrophenyl Methanone Reactions

Reactivity Profile of the Carbonyl Moiety in Bis(3,5-dinitrophenyl)methanone

The carbonyl group (C=O) in Bis(3,5-dinitrophenyl)methanone is positioned between two strongly electron-withdrawing 3,5-dinitrophenyl rings. These rings significantly influence the reactivity of the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

The primary reaction pathway for the carbonyl group in ketones is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The strong electron-withdrawing nature of the two 3,5-dinitrophenyl groups enhances the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to ketones with electron-donating or less-withdrawing substituents.

Common nucleophiles that can react with such an activated ketone include:

Hydride reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, which upon workup, results in the corresponding secondary alcohol.

Organometallic reagents (e.g., Grignard reagents, organolithium compounds): These introduce a carbanion that attacks the carbonyl carbon, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

Cyanide ions (CN⁻): Addition of cyanide leads to the formation of a cyanohydrin.

Amines and their derivatives: Primary amines can react to form imines, while secondary amines can form enamines, typically under acidic catalysis to facilitate the dehydration step.

The general mechanism for nucleophilic addition to the carbonyl group of Bis(3,5-dinitrophenyl)methanone is depicted below:

Table 1: General Steps in Nucleophilic Addition to Bis(3,5-dinitrophenyl)methanone

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. The electrons from the π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |

| 2. Protonation | The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an acid added during workup, yielding the final alcohol product. |

The carbonyl group of Bis(3,5-dinitrophenyl)methanone can be reduced to a methylene (B1212753) group (CH₂) through several methods. These reactions are crucial for synthesizing diarylmethanes from the corresponding diaryl ketones.

Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. The reaction is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction: This reduction is carried out under basic conditions, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures. The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the methylene group. This method is complementary to the Clemmensen reduction, being applicable to acid-sensitive substrates.

Reactivity of the Dinitrophenyl Moieties

The two 3,5-dinitrophenyl rings in Bis(3,5-dinitrophenyl)methanone are characterized by the presence of two strongly electron-withdrawing nitro groups on each ring. These substituents have a profound effect on the aromatic system's reactivity.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. However, the presence of the nitro groups and the carbonyl bridge, both of which are powerful deactivating groups, makes the dinitrophenyl rings in Bis(3,5-dinitrophenyl)methanone extremely unreactive towards electrophiles. These groups withdraw electron density from the aromatic rings, making them electron-deficient and thus poor nucleophiles to attack incoming electrophiles.

Should an electrophilic aromatic substitution be forced under extremely harsh conditions, the substitution would be directed to the meta-position relative to the existing nitro groups (i.e., the ortho- and para-positions to the carbonyl bridge). However, such reactions are generally not synthetically viable due to the severe deactivation of the rings.

In stark contrast to their inertness towards electrophiles, the dinitrophenyl rings are highly activated for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro groups stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SₙAr mechanism.

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the aromatic ring. In the case of Bis(3,5-dinitrophenyl)methanone, a substitution reaction would likely involve the displacement of one of the nitro groups or another substituent if present. The reaction is facilitated by strong nucleophiles.

The general mechanism for SₙAr on one of the dinitrophenyl rings is as follows:

Table 2: General Mechanism of Nucleophilic Aromatic Substitution on a Dinitrophenyl Moiety

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom bearing a leaving group (e.g., a nitro group), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro groups. |

| 2. Departure of the Leaving Group | The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. |

The nitro groups themselves are susceptible to a variety of chemical transformations, most notably reduction. The reduction of aromatic nitro groups is a fundamental reaction in organic synthesis, providing a route to aromatic amines.

Various reducing agents can be employed to reduce the nitro groups of Bis(3,5-dinitrophenyl)methanone to amino groups (-NH₂). The choice of reagent can sometimes allow for selective reduction.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

| H₂, Pd/C | Catalytic hydrogenation | Aromatic Amine |

| Fe, HCl | Metal in acidic medium | Aromatic Amine |

| Sn, HCl | Metal in acidic medium | Aromatic Amine |

| SnCl₂, HCl | Tin(II) chloride in acid | Aromatic Amine |

| Na₂S / (NH₄)₂S | Sodium or ammonium sulfide | Can sometimes be used for selective reduction of one nitro group in a polynitro compound. |

The resulting amino groups can then undergo further reactions, such as diazotization followed by Sandmeyer or related reactions, opening up a wide range of synthetic possibilities for functionalizing the aromatic rings.

Photochemical Transformations of Bis(3,5-dinitrophenyl)methanone

Photo-induced Electron Transfer Processes

Photo-induced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photo-excited donor molecule to an acceptor molecule. This process is crucial in various chemical and biological systems. For a molecule like Bis(3,5-dinitrophenyl)methanone, the highly electron-withdrawing nitro groups could potentially make the dinitrophenyl moieties act as electron acceptors upon photoexcitation. However, no specific experimental or computational studies were found that characterize PET processes involving this compound. Research on other systems has demonstrated that PET can lead to the formation of radical ion products. nih.gov For instance, studies on linked donor-acceptor systems show that photoexcitation can lead to fast and efficient electron transfer, which can be observed using techniques like transient absorption spectroscopy. nih.govresearchgate.net Without dedicated research, it is not possible to confirm whether Bis(3,5-dinitrophenyl)methanone undergoes inter- or intramolecular PET, nor to identify the resulting transient species or the kinetics of such processes.

Norrish Type I and II Reactions (if applicable)

Norrish reactions are photochemical processes characteristic of ketones and aldehydes upon UV irradiation. wikipedia.orgscispace.com

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-scission) of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This process forms two radical intermediates, an acyl radical and an alkyl/aryl radical, which can then undergo various secondary reactions. wikipedia.org

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon (the third carbon from the carbonyl group) by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate, which can then cleave to form an enol and an alkene or cyclize to form a cyclobutanol derivative.

The applicability of Norrish reactions to Bis(3,5-dinitrophenyl)methanone has not been reported. As an aromatic ketone, it lacks the γ-hydrogens necessary for a typical Norrish Type II reaction. While a Norrish Type I cleavage of the bond between the carbonyl carbon and one of the dinitrophenyl rings is theoretically possible, no studies have confirmed this pathway or identified the resulting radical fragments for this specific compound.

Thermal Decomposition Pathways of the Compound

There is a notable absence of published research detailing the thermal decomposition pathways of Bis(3,5-dinitrophenyl)methanone. Analysis of related energetic materials containing nitroaromatic structures often reveals complex, multi-step degradation processes, but these cannot be directly extrapolated to the target compound without specific experimental evidence.

Kinetics and Thermodynamics of Degradation

The kinetics and thermodynamics of degradation describe the rate at which a compound breaks down and the energy changes involved. These parameters are typically determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com Such analyses provide crucial data, including activation energy (Ea), pre-exponential factor (A), and enthalpy of decomposition (ΔH).

No specific kinetic or thermodynamic parameters for the thermal degradation of Bis(3,5-dinitrophenyl)methanone have been published. Therefore, data tables for these values cannot be generated.

Table 1: Kinetic and Thermodynamic Parameters of Degradation for Bis(3,5-dinitrophenyl)methanone No data available in the searched scientific literature.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | Not Reported |

| Pre-exponential Factor (A) | Not Reported |

| Enthalpy of Decomposition (ΔH) | Not Reported |

Identification of Thermal Degradation Products

The identification of products formed during thermal decomposition is essential for elucidating the degradation mechanism. This is often achieved by coupling thermal analysis techniques with mass spectrometry (TG-MS) or spectroscopy (TG-FTIR) to analyze the evolved gases and solid residues. jeol.com For analogous nitro-containing compounds, decomposition can yield a variety of gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2). jeol.com However, the specific products resulting from the thermal decomposition of Bis(3,5-dinitrophenyl)methanone have not been identified in the available literature.

Table 2: Identified Thermal Degradation Products of Bis(3,5-dinitrophenyl)methanone No data available in the searched scientific literature.

| Gaseous Products | Solid Residue |

|---|

Reaction Kinetics and Transition State Analysis

Detailed mechanistic studies involving reaction kinetics and transition state analysis for Bis(3,5-dinitrophenyl)methanone are absent from the reviewed literature. Such investigations would provide fundamental insights into the energy barriers and structural nature of the transition states for its various potential reactions. Computational chemistry is a powerful tool for modeling these aspects, but no such theoretical studies specific to this compound were found.

Spectroscopic Monitoring of Reaction Progress

The kinetics of reactions involving Bis(3,5-dinitrophenyl)methanone can be effectively monitored using UV-Vis spectroscopy. The high degree of conjugation and the presence of multiple nitro groups on the aromatic rings result in strong absorption in the UV-visible region. Any reaction that alters the electronic structure of the chromophore will lead to a change in the absorption spectrum, which can be quantitatively followed over time.

A typical experimental setup involves a temperature-controlled spectrophotometer equipped with a kinetic analysis software package. The reaction is initiated by mixing the reactants in a cuvette, and the absorbance at a predetermined wavelength is recorded at regular intervals. The choice of wavelength is critical; it should be a wavelength where the reactant and product have significantly different molar absorptivities to ensure maximum sensitivity. For instance, the disappearance of the reactant, Bis(3,5-dinitrophenyl)methanone, or the appearance of a product can be monitored.

Consider a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the carbonyl carbon of Bis(3,5-dinitrophenyl)methanone. The progress of this reaction could be monitored by observing the decrease in absorbance at the λmax of the starting material or the increase in absorbance at the λmax of the product.

Table 1: Hypothetical UV-Vis Spectral Data for Reaction Monitoring

| Species | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| Bis(3,5-dinitrophenyl)methanone | 310 | 15,000 |

By monitoring the change in absorbance over time, the reaction rate can be determined. For example, if the reaction follows pseudo-first-order kinetics (e.g., with a large excess of the nucleophile), a plot of ln(At - A∞) versus time (where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction) will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (-kobs).

Hammett and Taft Equation Correlations

Linear free-energy relationships (LFERs) are invaluable tools for understanding reaction mechanisms. The Hammett and Taft equations are used to correlate reaction rates with the electronic and steric properties of substituents.

Hammett Equation:

The Hammett equation is expressed as:

log(k/k0) = σρ

where:

k is the rate constant for the reaction with a substituted reactant.

k0 is the rate constant for the reaction with the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For reactions of Bis(3,5-dinitrophenyl)methanone, one could study the effect of substituents on a reacting nucleophile or on one of the phenyl rings (if modified). The two 3,5-dinitrophenyl groups are powerful electron-withdrawing groups due to the presence of the nitro substituents. The Hammett sigma constant (σ) for a nitro group is positive, indicating its electron-withdrawing nature.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

|---|---|---|

| -NO2 | +0.71 | +0.78 |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

A positive ρ value for a reaction involving Bis(3,5-dinitrophenyl)methanone would indicate that the reaction is accelerated by electron-withdrawing groups and that there is a buildup of negative charge in the transition state. Conversely, a negative ρ value would suggest a buildup of positive charge.

Taft Equation:

The Taft equation extends the Hammett equation to account for steric effects, particularly in aliphatic systems and ortho-substituted aromatic systems. It is given by:

log(k/k0) = σρ + δEs

where:

σ* is the polar substituent constant.

ρ* is the polar reaction constant.

Es is the steric substituent constant.

δ is the steric reaction constant.

In the context of Bis(3,5-dinitrophenyl)methanone, the steric bulk of the two dinitrophenyl groups could significantly influence the rate of reactions at the carbonyl center. The Taft steric parameter, Es, is a measure of the bulkiness of a substituent.

Table 3: Selected Taft Steric (Es) and Polar (σ) Constants*

| Substituent | Es | σ* |

|---|---|---|

| -H | +1.24 | +0.49 |

| -CH3 | 0.00 | 0.00 |

| -C2H5 | -0.07 | -0.10 |

By systematically varying the structure of a reactant and measuring the corresponding reaction rates, a Taft plot can be constructed. The values of ρ* and δ would provide quantitative information about the electronic and steric demands of the transition state. For a reaction where a bulky nucleophile attacks the carbonyl carbon of Bis(3,5-dinitrophenyl)methanone, a significant negative value for δ would be expected, indicating steric hindrance in the transition state.

Spectroscopic and Structural Elucidation Techniques for Bis 3,5 Dinitrophenyl Methanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of bis(3,5-dinitrophenyl)methanone in solution and in the solid state.

¹H, ¹³C, and ¹⁵N NMR Applications for Structural Assignment

One-dimensional NMR spectroscopy provides the fundamental characterization of the compound by identifying the unique chemical environments of the hydrogen, carbon, and nitrogen nuclei.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms on the aromatic rings. Due to the symmetrical nature of the molecule, only two distinct signals are expected in the aromatic region. The proton situated between the two nitro groups (H-4, H-4') is expected to be the most downfield signal due to the strong electron-withdrawing effects of the adjacent nitro groups. The other two equivalent protons (H-2, H-6, H-2', H-6') will appear as a separate signal, slightly upfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include the carbonyl carbon (C=O), which appears significantly downfield, and the four distinct aromatic carbon signals corresponding to the carbon attached to the carbonyl, the carbons bearing the nitro groups, the carbons with hydrogen atoms, and the final aromatic carbon.

¹⁵N NMR: Nitrogen-15 NMR directly probes the nitro groups (-NO₂). This technique is highly sensitive to the electronic environment of the nitrogen atoms and can confirm the presence and electronic state of the nitro functional groups.

Table 4.1: Predicted NMR Chemical Shifts for Bis(3,5-dinitrophenyl)methanone

| Nucleus | Functional Group | Predicted Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Aromatic H-4, H-4' | ~9.1 - 9.3 |

| ¹H | Aromatic H-2, H-6, H-2', H-6' | ~8.9 - 9.0 |

| ¹³C | Carbonyl (C=O) | ~185 - 195 |

| ¹³C | Aromatic C-NO₂ | ~148 - 150 |

| ¹³C | Aromatic C-CO | ~135 - 138 |

| ¹³C | Aromatic C-H | ~125 - 130 |

| ¹³C | Aromatic C (between C-H) | ~120 - 122 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the connectivity of the atoms within the molecule. cncb.ac.cn

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically through 2-3 bonds). For bis(3,5-dinitrophenyl)methanone, COSY would confirm the coupling between the H-2/H-6 and H-4 protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the ¹³C signals for the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This can help to confirm the through-space proximity of the two aromatic rings.

Solid-State NMR Characterization

For studying the compound in its crystalline powder form, solid-state NMR (ssNMR) is employed. americanpharmaceuticalreview.comlibretexts.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) provide high-resolution spectra of solid samples, which can be different from solution-state spectra due to crystal packing effects. americanpharmaceuticalreview.comlibretexts.org ssNMR is invaluable for identifying different polymorphs (crystal forms) and for understanding intermolecular interactions in the solid state, which are averaged out in solution. americanpharmaceuticalreview.comlibretexts.org Studies on related nitroaromatic compounds have demonstrated the utility of ssNMR in characterizing their solid-state structures. americanpharmaceuticalreview.comresearchgate.net

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in bis(3,5-dinitrophenyl)methanone by probing their characteristic vibrational frequencies.

Vibrational Mode Assignments for Key Functional Groups

The IR and Raman spectra of bis(3,5-dinitrophenyl)methanone are dominated by strong absorptions corresponding to the carbonyl and nitro groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is characteristic of the C=O stretching vibration. Its position gives clues about the electronic environment.

Nitro (NO₂) Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are typically very strong and intense peaks in the IR spectrum.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic rings appear as a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 4.2: Characteristic Vibrational Frequencies for Bis(3,5-dinitrophenyl)methanone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Carbonyl (C=O) | Stretching | 1660 - 1690 |

| Aromatic C=C | Stretching | 1580 - 1610 |

| Nitro (NO₂) | Asymmetric Stretching | 1525 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1355 |

In-situ Monitoring of Reactions using IR/Raman

Both IR and Raman spectroscopy are powerful process analytical technologies (PAT) for monitoring the synthesis of bis(3,5-dinitrophenyl)methanone in real-time. americanpharmaceuticalreview.comresearchgate.netnih.gov By inserting a fiber-optic probe into the reaction vessel, the progress of the reaction can be tracked continuously without the need for sampling. americanpharmaceuticalreview.com

For instance, during its synthesis, one could monitor the disappearance of a reactant's characteristic peak while simultaneously observing the growth of the intense carbonyl (C=O) and nitro (NO₂) peaks of the bis(3,5-dinitrophenyl)methanone product. spectroscopyonline.com This in-situ monitoring provides valuable kinetic data, helps identify reaction intermediates, and ensures the reaction goes to completion, leading to improved process control and efficiency. americanpharmaceuticalreview.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals. libretexts.org

A chromophore is a part of a molecule responsible for its color by absorbing light in the visible region. upenn.edu In bis(3,5-dinitrophenyl)methanone, the primary chromophores are the dinitrophenyl groups and the carbonyl group.

Dinitrophenyl Groups: The nitro groups (-NO2) are strong electron-withdrawing groups and, when attached to a benzene (B151609) ring, create a potent chromophore. The electronic transitions in nitroaromatic compounds are typically of the π → π* and n → π* types. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur at shorter wavelengths. uomustansiriyah.edu.iq The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital, are typically less intense and appear at longer wavelengths. upenn.eduuomustansiriyah.edu.iq The presence of two nitro groups on each phenyl ring enhances the absorption intensity and can shift the absorption maximum to longer wavelengths (a bathochromic or red shift).

Carbonyl Moiety: The carbonyl group (>C=O) is also a well-known chromophore. It undergoes both n → π* and π → π* transitions. upenn.edu The n → π* transition of a carbonyl group is characteristically weak and appears at longer wavelengths (around 270-300 nm). upenn.edu The π → π* transition is much more intense and occurs at shorter wavelengths.

The combination of these chromophores in bis(3,5-dinitrophenyl)methanone results in a complex UV-Vis spectrum, with multiple absorption bands corresponding to the various possible electronic transitions. The conjugation between the phenyl rings and the carbonyl group further influences the energy of these transitions.

| Chromophore | Typical Electronic Transitions | Approximate Wavelength (λmax) |

| Nitro Group (-NO2) | n → π | ~270 nm |

| Carbonyl Group (>C=O) | n → π | 270-300 nm |

| Conjugated Systems | π → π* | >200 nm |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is a direct consequence of the differential stabilization of the ground and excited states of the chromophore by the solvent molecules.

The electronic transitions in bis(3,5-dinitrophenyl)methanone are expected to exhibit solvatochromism.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. uomustansiriyah.edu.iq This is because the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents. uomustansiriyah.edu.iq

n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, where the absorption maximum moves to a shorter wavelength. uomustansiriyah.edu.iq This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent through interactions like hydrogen bonding, which increases the energy required for the transition. uomustansiriyah.edu.iq

By studying the UV-Vis spectrum of bis(3,5-dinitrophenyl)methanone in a range of solvents with varying polarities, valuable insights into the nature of its electronic transitions and the polarity of its ground and excited states can be obtained.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For bis(3,5-dinitrophenyl)methanone (C13H6N4O9), the exact mass can be calculated and compared to the experimentally determined mass from HRMS to confirm its molecular formula. The ability of HRMS to differentiate between compounds with the same nominal mass but different elemental compositions is a key advantage. nih.gov

| Technique | Information Obtained | Application to Bis(3,5-dinitrophenyl)methanone |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. nih.gov | Confirmation of the molecular formula C13H6N4O9. |

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the molecular ion of interest is selected, subjected to fragmentation, and the resulting fragment ions are then analyzed. nih.gov This process provides detailed information about the connectivity of atoms within the molecule. nih.gov

For bis(3,5-dinitrophenyl)methanone, MS/MS analysis would reveal characteristic fragmentation pathways. Common fragmentation patterns for nitroaromatic compounds include the loss of small neutral molecules such as NO, NO2, and CO. nih.gov The fragmentation of the carbonyl linkage would also produce specific fragment ions. By piecing together the observed fragment ions, a detailed picture of the molecule's structure can be constructed. The fragmentation of aromatic compounds can be more energy-demanding due to the stability of the π-bonding system. nih.gov

Predicted Fragmentation of Bis(3,5-dinitrophenyl)methanone:

| Precursor Ion (M+) | Predicted Fragment Ions | Neutral Loss |

| [C13H6N4O9]+ | [C13H6N3O7]+ | NO2 |

| [C12H6N4O8]+ | CO | |

| [C7H3N2O4]+ (dinitrophenyl fragment) | C6H3N2O5 | |

| [C6H3N2O5]+ (dinitrophenylcarbonyl fragment) | C7H3N2O4 |

X-ray Crystallography and Single-Crystal Diffraction

For bis(3,5-dinitrophenyl)methanone, obtaining a suitable single crystal would allow for its complete structural elucidation. The X-ray diffraction data would reveal:

Molecular Conformation: The dihedral angles between the phenyl rings and the carbonyl group, which would indicate the degree of twist in the molecule.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and providing insight into the electronic effects of the nitro groups.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including any potential π-π stacking interactions between the electron-deficient dinitrophenyl rings or other non-covalent interactions.

The crystal structure would provide the most accurate and detailed picture of the solid-state structure of bis(3,5-dinitrophenyl)methanone.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing is crucial for understanding the physical properties of a crystalline solid, such as its stability, density, and melting point. These interactions, which can include hydrogen bonds, halogen bonds, and π-π stacking interactions, are also elucidated from single-crystal X-ray diffraction data.

Given the absence of a published crystal structure for bis(3,5-dinitrophenyl)methanone, a detailed analysis of its intermolecular interactions and crystal packing cannot be performed. The presence of nitro groups and the aromatic system suggests the potential for various non-covalent interactions that would dictate the supramolecular assembly in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and study chemical species that have unpaired electrons, such as radicals. In the context of bis(3,5-dinitrophenyl)methanone, EPR could be applicable if the molecule were to form radical intermediates, for instance, through reduction of the nitro groups or through photochemical processes.

A review of the existing literature does not indicate any studies where EPR spectroscopy has been employed to investigate radical intermediates of bis(3,5-dinitrophenyl)methanone. Therefore, there is no available data to report on this topic.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are studied)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules. For CD spectroscopy to be relevant to bis(3,5-dinitrophenyl)methanone, a chiral derivative of the molecule would need to be synthesized and analyzed.

Our search of the scientific literature did not yield any publications describing the synthesis or chiroptical properties of chiral derivatives of bis(3,5-dinitrophenyl)methanone. As such, no Circular Dichroism spectroscopy data is available for this compound or its derivatives.

Advanced Applications of Bis 3,5 Dinitrophenyl Methanone in Chemical Science

Role in Materials Chemistry

A thorough review of scientific literature reveals no documented role for Bis(3,5-dinitrophenyl)methanone in materials chemistry.

Precursor in Polymer and Resin Synthesis

There is no available information to suggest that Bis(3,5-dinitrophenyl)methanone has been utilized as a precursor in the synthesis of polymers or resins. The reactivity of the nitro groups and the nature of the aromatic rings could theoretically be exploited for polymerization reactions, but no such studies have been published.

Components in Organic Semiconductors and Optoelectronic Devices

The field of organic electronics is vast, with many compounds being investigated for their semiconducting and optoelectronic properties. However, Bis(3,5-dinitrophenyl)methanone does not appear in the literature as a component in organic semiconductors or in the fabrication of optoelectronic devices. Its electron-deficient nature, due to the multiple nitro groups, might hint at potential n-type semiconducting behavior, but this remains purely speculative without experimental validation.

Application in Energetic Materials Science

The high nitrogen and oxygen content, characteristic of energetic materials, is a prominent feature of Bis(3,5-dinitrophenyl)methanone. This would classify it within a class of compounds with potential energetic properties. However, no studies on its synthesis, characterization, or performance as an energetic material have been found. Its sensitivity, thermal stability, and explosive performance are all undocumented.

Application in Supramolecular Chemistry

The electron-poor aromatic rings of Bis(3,5-dinitrophenyl)methanone suggest a potential for engaging in various non-covalent interactions, which are the cornerstone of supramolecular chemistry. Yet, specific research in this area is absent.

Host-Guest Interactions and Molecular Recognition Phenomena

While the dinitrophenyl moieties are known to participate in host-guest chemistry, typically acting as electron-accepting guests, there are no specific studies detailing such interactions for Bis(3,5-dinitrophenyl)methanone. Its ability to act as a host or a guest in molecular recognition events has not been explored.

Self-Assembly Processes and Ordered Structures

The directional nature of the carbonyl group and the potential for intermolecular interactions involving the nitro groups could, in principle, drive self-assembly processes to form ordered structures. However, the scientific literature contains no reports on the self-assembly behavior of Bis(3,5-dinitrophenyl)methanone or the formation of any ordered supramolecular structures.

The chemical compound Bis(3,5-dinitrophenyl)methanone represents a significant gap in the current body of scientific knowledge. While its structure is intriguing and suggests potential in various fields of advanced chemical science, it remains an enigmatic molecule for which no significant research has been published. The lack of data prevents any detailed discussion of its applications, research findings, or inclusion in data tables as requested. Further synthetic and characterization studies would be required to even begin to explore the potential of this compound.

Catalytic and Organocatalytic Applications

Use as a Lewis Acid or Organocatalyst Precursor

There is no available scientific literature that describes the use of Bis(3,5-dinitrophenyl)methanone as a Lewis acid or as a precursor to an organocatalyst. The strong electron-withdrawing properties of the nitro groups would render the carbonyl oxygen less Lewis basic and could potentially enhance the Lewis acidity of the carbonyl carbon. However, without experimental validation, this remains a theoretical consideration.

Ligand Design for Metal-Mediated Catalysis

No published research could be located that details the use of Bis(3,5-dinitrophenyl)methanone in ligand design for metal-mediated catalysis. The nitrogen and oxygen atoms of the nitro groups, as well as the carbonyl oxygen, could theoretically act as coordination sites for metal ions. The specific geometry and electronic properties of the resulting metal complexes would determine their catalytic activity. However, no such complexes or their catalytic applications have been reported.

Sensing and Detection Technologies

Chemo- and Biosensor Development (e.g., for environmental analytes)

There are no studies available that demonstrate the application of Bis(3,5-dinitrophenyl)methanone in the development of chemo- or biosensors. While dinitrophenyl moieties are sometimes incorporated into sensor design, there is no specific information regarding this particular compound's use for detecting environmental or other analytes.

Fluorescent Probes and Luminescence (if applicable to the compound itself)

No data is available on the fluorescent properties or luminescence of Bis(3,5-dinitrophenyl)methanone. Nitroaromatic compounds are often fluorescence quenchers, which might limit the potential of this compound as a fluorescent probe itself. However, its quenching ability could theoretically be exploited in the design of "turn-off" sensors, but no such applications have been documented.

Reagent and Building Block in Complex Organic Synthesis

There is a lack of published information on the use of Bis(3,5-dinitrophenyl)methanone as a reagent or building block in complex organic synthesis. Its high reactivity, predicted from its structure, might make it a useful synthon, but no specific examples or methodologies have been reported in the scientific literature.

Use in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. These reactions are of significant interest in medicinal chemistry and materials science due to their atom economy and ability to rapidly generate molecular diversity.

Despite a thorough search for the involvement of Bis(3,5-dinitrophenyl)methanone in such transformations, no specific examples of its use as a reactant in MCRs have been found in the reviewed literature. While the dinitrophenyl moiety is a well-known functional group in organic chemistry, its presence in the form of Bis(3,5-dinitrophenyl)methanone does not appear to have been leveraged in the development of novel multi-component reaction methodologies.

As a Synthon for Elaborate Molecular Architectures

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis, effectively acting as a building block for more complex molecules. The strongly electron-withdrawing nature of the two 3,5-dinitrophenyl groups in Bis(3,5-dinitrophenyl)methanone suggests that the central carbonyl group would be highly electrophilic and that the aromatic rings would be activated towards nucleophilic aromatic substitution. These characteristics theoretically make it a candidate for use as a synthon.

Theoretical and Computational Studies of Bis 3,5 Dinitrophenyl Methanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, including its reactivity and stability. These calculations can elucidate electron density distribution, molecular orbitals, and electrostatic potential.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely applied to predict the electronic properties of molecules. However, no specific DFT studies detailing the electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or molecular electrostatic potential (MEP) maps for bis(3,5-dinitrophenyl)methanone, are available in the reviewed scientific literature.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can provide a high level of theoretical accuracy. A review of existing literature reveals no published studies that have applied these ab initio methods to investigate the electronic structure of bis(3,5-dinitrophenyl)methanone.

Molecular Geometry Optimization and Conformation Analysis

Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical properties. Molecular geometry optimization seeks to find the lowest energy arrangement of atoms, while conformational analysis explores the different spatial arrangements accessible through bond rotations.

Torsional Barriers and Steric Effects

The rotation around the single bonds connecting the phenyl rings to the central carbonyl group in bis(3,5-dinitrophenyl)methanone is expected to be hindered by significant torsional barriers. These barriers would arise from the steric hindrance between the bulky nitro groups on the phenyl rings. A detailed computational analysis would be required to quantify these barriers and understand their impact on the molecule's preferred conformation. At present, no such analysis has been published.

Conformational Isomerism and Stability

Due to the rotational freedom around the phenyl-carbonyl bonds, bis(3,5-dinitrophenyl)methanone can exist in various conformations. A comprehensive computational study would be necessary to identify the stable conformers and their relative energies. Such a study has not been found in the public domain.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of a compound. There are no available studies that have computationally predicted the spectroscopic properties of bis(3,5-dinitrophenyl)methanone and validated them against experimental data.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules like Bis(3,5-dinitrophenyl)methanone. Density Functional Theory (DFT) has emerged as a standard and reliable method for this purpose. The typical approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software packages.

The process begins with the optimization of the molecular geometry of Bis(3,5-dinitrophenyl)methanone. This is a critical step, as the calculated NMR chemical shifts are highly sensitive to the input geometry. Various combinations of exchange-correlation functionals and basis sets are employed for geometry optimization, such as B3LYP/6-31G(d) or M06-2X/6-311+G(d,p). Following optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For instance, a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine demonstrated the effect of different functionals (B3LYP, M06-2X, PBE1PBE, etc.) and basis sets (TZVP, 6-311+G(d,p)) on the accuracy of predicted ¹H and ¹³C NMR chemical shifts. nih.gov Such studies have shown that while some methods provide a good correlation with experimental data, the choice of functional and basis set can significantly impact the accuracy of the predictions. For Bis(3,5-dinitrophenyl)methanone, a systematic evaluation of different computational protocols would be necessary to establish the most reliable method for predicting its NMR spectrum.

A hypothetical computational study of Bis(3,5-dinitrophenyl)methanone might involve the following steps:

Geometry optimization using the B3LYP functional with the 6-311+G(d,p) basis set.

Calculation of ¹H and ¹³C NMR isotropic shielding values using the GIAO method with various functionals (e.g., B3LYP, PBE0, M06-2X) and a larger basis set (e.g., cc-pVTZ).

Calculation of the isotropic shielding value for TMS at the same levels of theory.

Calculation of the chemical shifts using the equation: δ_sample = σ_TMS - σ_sample.

Comparison of the calculated chemical shifts with experimental data, if available, to validate the computational methodology.

The inclusion of solvent effects, often through the use of implicit solvation models like the Polarizable Continuum Model (PCM), is also a crucial consideration for obtaining accurate predictions for spectra measured in solution.

Table 1: Hypothetical Calculated ¹³C NMR Chemical Shifts for Bis(3,5-dinitrophenyl)methanone using DFT

| Atom | Calculated Chemical Shift (ppm) (B3LYP/6-311+G(d,p)) |

| C=O | 185.2 |

| C1 | 140.5 |

| C2 | 125.8 |

| C3 | 148.9 |

| C4 | 118.3 |

| C5 | 148.9 |

| C6 | 125.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical chemical shifts for similar functional groups.

Simulated IR and UV-Vis Spectra

Computational methods are also extensively used to simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, providing insights into the vibrational and electronic properties of Bis(3,5-dinitrophenyl)methanone.

Simulated IR Spectra: The simulation of the IR spectrum is typically performed using DFT calculations. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and their corresponding intensities. The resulting frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculations. The simulated spectrum can then be plotted as intensity versus wavenumber, allowing for direct comparison with experimental FT-IR spectra. This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule. For a complex molecule like Bis(3,5-dinitrophenyl)methanone, this would allow for the identification of the characteristic stretching frequencies of the C=O group and the nitro (NO₂) groups, as well as the various aromatic C-H and C-C vibrations.

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. mdpi.com This method calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the absorption wavelengths (λ_max), and the oscillator strengths are related to the intensity of the absorption bands.

For Bis(3,5-dinitrophenyl)methanone, TD-DFT calculations would be performed on the optimized ground-state geometry. A typical level of theory for such calculations is B3LYP/6-311+G(d,p), often in conjunction with a solvent model to simulate solution-phase spectra. mdpi.com The output provides a list of electronic transitions, their energies, and oscillator strengths. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) can reveal the nature of the electronic excitations, such as π → π* or n → π* transitions. For example, a study on tetrahydroquinoline derivatives used TD-DFT to assign the long-wavelength absorption bands to π → π* intramolecular charge transfer transitions. rsc.org

Table 2: Hypothetical Simulated UV-Vis Absorption Data for Bis(3,5-dinitrophenyl)methanone using TD-DFT

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.45 | HOMO-1 -> LUMO | π -> π |

| 340 | 0.12 | HOMO -> LUMO | n -> π |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving Bis(3,5-dinitrophenyl)methanone, offering insights that are often difficult to obtain through experimental means alone.

To understand the pathway of a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy. Various algorithms, such as the Berny algorithm, are employed for TS optimization. A true transition state is characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For example, in studying the 1,3-dipolar cycloaddition reactions, IRC calculations have been used to confirm that the located transition states connect the reactants to the expected cycloadducts.

By calculating the energies of the reactants, transition states, intermediates, and products, a free energy profile for a proposed reaction mechanism can be constructed. These calculations typically employ high-level DFT methods and include corrections for zero-point vibrational energy, thermal contributions, and entropy to obtain Gibbs free energies. The free energy of activation (ΔG‡), determined from the difference in free energy between the reactants and the transition state, is a key parameter that governs the reaction rate.

For a reaction involving Bis(3,5-dinitrophenyl)methanone, such as a nucleophilic aromatic substitution, computational studies could be used to compare the free energy profiles of different possible pathways. This would help in determining the most likely reaction mechanism. For instance, in a study of Diels-Alder reactions, Gibbs free energy profiles were calculated to understand the stereoselectivity of the reaction. arxiv.org These profiles can also reveal the presence of intermediates and secondary transition states, providing a comprehensive understanding of the reaction landscape.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the dynamics, conformational changes, and interactions of Bis(3,5-dinitrophenyl)methanone at the atomic level.

Dynamics in Solution: MD simulations of Bis(3,5-dinitrophenyl)methanone in a solvent box (e.g., water, DMSO) can be performed to study its conformational dynamics and interactions with the solvent molecules. These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of the phenyl rings, and the nature of the solvation shell. The analysis of the simulation trajectory can provide information on properties such as the radial distribution functions between specific atoms of the solute and solvent, and the residence time of solvent molecules around the solute.

Dynamics in the Solid State: For the solid state, MD simulations can be used to study the crystalline structure and its properties. By simulating a unit cell of the crystal with periodic boundary conditions, one can investigate the effects of temperature and pressure on the crystal lattice. For example, MD simulations of crystalline 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have been used to study its mechanical properties and thermal expansion. researchgate.netnih.gov Similar simulations for Bis(3,5-dinitrophenyl)methanone could provide insights into its crystal packing, intermolecular interactions (such as π-π stacking), and mechanical stability. The analysis of such simulations can yield important data on the lattice parameters, density, and bulk modulus of the crystal.

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions and aggregation behavior of Bis(3,5-dinitrophenyl)methanone is crucial for understanding its solid-state properties, which in turn influence its potential applications. In the absence of direct crystallographic or extensive computational data for Bis(3,5-dinitrophenyl)methanone, a theoretical analysis based on its constituent functional groups and analogous molecular structures provides significant insights into its expected non-covalent interactions and packing in the solid state.

The structure of Bis(3,5-dinitrophenyl)methanone is characterized by a central carbonyl group linking two phenyl rings, each substituted with two nitro groups at the meta positions. This specific arrangement of functional groups dictates the nature and strength of the intermolecular forces that govern its aggregation. The primary interactions expected to play a role are hydrogen bonds, π-π stacking, and other weak van der Waals forces.

A detailed analysis of substituted benzophenones reveals that the crystal packing is often stabilized by a variety of weak hydrogen bonds, including C-H···O interactions, where the carbonyl and nitro groups can act as hydrogen bond acceptors. acs.org In nitro-substituted benzophenones, in particular, dispersive forces have been found to be the major stabilizing interactions. acs.org

Computational studies on benzophenone (B1666685) and its derivatives have been instrumental in quantifying the energies of these interactions. For instance, theoretical calculations on various benzophenone derivatives have shown that intermolecular hydrogen bonding and π-stacking are key to the formation of their supramolecular structures. researchgate.net The interplay between electrostatic and dispersive contributions to the interaction energies is significantly influenced by the nature and position of substituents on the phenyl rings. bohrium.com

In the case of Bis(3,5-dinitrophenyl)methanone, the four electron-withdrawing nitro groups significantly influence the electronic distribution of the phenyl rings, creating electron-deficient π-systems. This electronic characteristic is expected to promote π-π stacking interactions between the aromatic rings of adjacent molecules. Studies on nitro-substituted benzenes have shown that the introduction of nitro groups can lead to the formation of strong C-H···O intermolecular hydrogen bonds and significant stacking interactions. rsc.org

A summary of the likely intermolecular interactions and their contributing functional groups in Bis(3,5-dinitrophenyl)methanone is presented in the table below.

| Interacting Atoms/Groups | Type of Interaction | Donor | Acceptor |

| Phenyl Ring ··· Phenyl Ring | π-π Stacking | Electron-deficient π-system | Electron-deficient π-system |

| C-H (aromatic) ··· O (nitro) | Hydrogen Bond | Aromatic C-H | Nitro group oxygen |

| C-H (aromatic) ··· O (carbonyl) | Hydrogen Bond | Aromatic C-H | Carbonyl group oxygen |

It is important to note that while this theoretical analysis provides a strong basis for understanding the intermolecular interactions and aggregation of Bis(3,5-dinitrophenyl)methanone, experimental validation through single-crystal X-ray diffraction and detailed computational modeling would be necessary to confirm these predictions and provide precise quantitative data.

Synthesis and Characterization of Bis 3,5 Dinitrophenyl Methanone Derivatives and Analogues

Structural Modifications of the Phenyl Rings

The strategic placement of nitro groups and other substituents on the phenyl rings of bis(dinitrophenyl)methanone derivatives is a key approach to fine-tuning their chemical and physical properties. While direct synthesis of various isomers of bis(dinitrophenyl)methanone can be challenging, related structures provide insight into synthetic strategies.